2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . It’s an important structural component in many pharmaceuticals and organic materials . Dioxo groups (two oxygen atoms double-bonded to a carbon atom) are also common in various bioactive compounds .
Molecular Structure Analysis
Thiophene has a five-membered ring with four carbon atoms and one sulfur atom . The dioxo group consists of two oxygen atoms double-bonded to a carbon atom . The exact molecular structure of your compound would depend on the arrangement of these and other functional groups.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The dioxo group can participate in reactions such as the Michael addition .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents but insoluble in water . The properties of your specific compound would depend on its exact structure.Scientific Research Applications
Analgesic and Anti-Inflammatory Activities
- Certain thieno[2,3-d]pyrimidin-4-one 2-thiones, related to the compound , have shown analgesic and anti-inflammatory activities, comparable to acetylsalicylic acid (Cannito et al., 1990).
- Pyrimidine derivatives, including some with structural similarities to the compound, have exhibited notable anti-inflammatory and analgesic activities in various evaluations (Sondhi et al., 2009).
Anticancer Properties
- Thieno[3,2-d]pyrimidine derivatives have demonstrated potent anticancer activity, comparable to doxorubicin, on several human cancer cell lines, suggesting the compound's potential in cancer therapy (Hafez & El-Gazzar, 2017).
COX Inhibitor and Analgesic Effects
- Some novel benzodifuranyl and thiazolopyrimidines, structurally related, have been identified as cyclooxygenase (COX) inhibitors with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Dual Enzyme Inhibition and Antitumor Activity
- Certain thieno[2,3-d]pyrimidines have shown potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, suggesting their use in antitumor therapies (Gangjee et al., 2009).
Molecular Structure Analysis
- The crystal structures of related acetamide derivatives provide insights into molecular conformations that could influence the compound's activity (Subasri et al., 2016).
Antimicrobial Activity
- Pyrimidinone and oxazinone derivatives, which share structural features with the compound, have shown promising antibacterial and antifungal activities (Hossan et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-15-4-6-16(7-5-15)13-23-19(26)14-25-18-9-12-30-20(18)21(27)24(22(25)28)10-8-17-3-2-11-29-17/h2-7,9,11-12,18,20H,8,10,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSFBTPENGFZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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